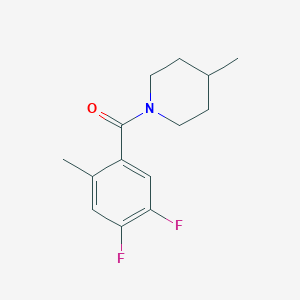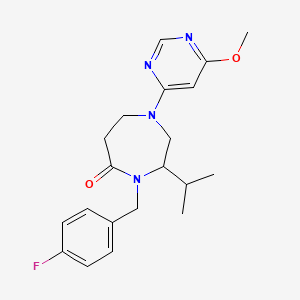![molecular formula C17H14ClNO4 B5402086 allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5402086.png)
allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate, also known as CFA, is a synthetic compound that has been widely used in scientific research. CFA belongs to the class of acrylate compounds and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate acts as an agonist for the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is involved in the perception of pain and inflammation. This compound binds to the TRPV1 receptor and activates it, leading to the sensation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce inflammation and pain in animal models. It has also been shown to induce apoptosis in cancer cells. This compound has been used to induce experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate is a useful tool for studying various biological processes. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, this compound can be toxic at high concentrations and may cause skin irritation.
Orientations Futures
There are several future directions for research involving allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate. One area of interest is the development of new adjuvants for vaccines. This compound has been shown to enhance the immune response, and further research may lead to the development of more effective vaccines. Another area of interest is the development of new drugs for the treatment of pain and inflammation. This compound has been used to study the mechanisms of pain and inflammation, and further research may lead to the development of new drugs that target these processes. Finally, this compound may be useful in the development of new treatments for cancer. Its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy.
Méthodes De Synthèse
Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate can be synthesized using a multi-step process. The first step involves the reaction of 2-chlorobenzoic acid with allylamine to form N-allyl-2-chlorobenzamide. This intermediate is then reacted with furfurylamine and acryloyl chloride to produce this compound.
Applications De Recherche Scientifique
Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate has been extensively used in scientific research as a tool to study various biological processes. It has been used to investigate the mechanisms of inflammation, pain, and cancer. This compound is also used as an adjuvant in vaccines to enhance the immune response.
Propriétés
IUPAC Name |
prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-2-9-23-17(21)15(11-12-6-5-10-22-12)19-16(20)13-7-3-4-8-14(13)18/h2-8,10-11H,1,9H2,(H,19,20)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKBUTCETXUPCM-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5402004.png)
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402011.png)
![methyl 2-[5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5402019.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propane-1-sulfonamide](/img/structure/B5402020.png)

amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)
![1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5402033.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5402039.png)


![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
